molecular formula C10H9N3O2 B8609859 2-(4-Nitro-benzyl)-1H-imidazole CAS No. 783278-00-2

2-(4-Nitro-benzyl)-1H-imidazole

Cat. No. B8609859
Key on ui cas rn: 783278-00-2
M. Wt: 203.20 g/mol
InChI Key: CGXFQHOURRTVKH-UHFFFAOYSA-N
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Patent
US06177454B1

Procedure details

15.2 g of 2-methylimidazole and 40.7 g of 4-nitrobenzylimidazole were subjected to an alkylation reaction to obtain 24.8 g of 2-methyl-1-(4-nitrobenzyl)imidazole.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([C:10]1[CH:21]=[CH:20][C:13]([CH2:14]C2NC=CN=2)=[CH:12][CH:11]=1)([O-:9])=[O:8]>>[CH3:1][C:2]1[N:3]([CH2:14][C:13]2[CH:20]=[CH:21][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
40.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CC=2NC=CN2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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